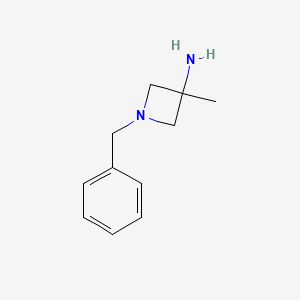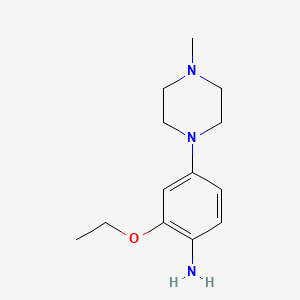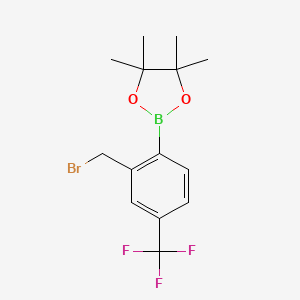![molecular formula C9H8BrNO2 B1526757 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one CAS No. 5755-05-5](/img/structure/B1526757.png)
7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Übersicht
Beschreibung
7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is an intriguing heterocyclic compound. It features a bromine atom attached to a benzo[f][1,4]oxazepinone ring system, which imparts unique chemical and biological properties. This compound's complexity and potential make it a subject of significant interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one typically begins with the preparation of the benzo[f][1,4]oxazepinone core. Common synthetic routes involve cyclization reactions, where specific precursors are subjected to conditions that encourage the formation of the oxazepinone ring. Reaction conditions often involve the use of catalysts, appropriate solvents, and controlled temperatures to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound might involve scalable processes such as continuous flow reactions. These methods ensure consistency, safety, and efficiency. Industrial chemists often optimize parameters like reagent concentration and reaction time to maximize production while minimizing costs and waste.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: : Where the bromine atom can be replaced by other groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction Reactions: : Depending on the reagents, the compound can undergo changes in oxidation state, affecting its electronic properties.
Cyclization Reactions: : Further modifications can involve intramolecular reactions to create more complex structures.
Common Reagents and Conditions
Substitution: : Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: : Agents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
The primary products of these reactions depend on the substituents introduced or removed. For instance, nucleophilic substitution might yield various derivatives with amine, ether, or ester groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is used as a building block for synthesizing more complex molecules
Biology
The compound's structure allows it to interact with biological macromolecules. Researchers study its effects on enzymes and receptors to understand its potential as a biochemical tool or therapeutic agent.
Medicine
Its unique framework makes it a candidate for drug development. Studies have explored its activity against various biological targets, aiming to create novel pharmaceuticals with improved efficacy and safety profiles.
Industry
In industry, this compound's properties might be harnessed in developing new materials, such as advanced polymers or coatings with specific chemical resistance or mechanical properties.
Wirkmechanismus
Molecular Targets and Pathways
The mechanism by which 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one exerts its effects often involves binding to specific proteins or enzymes. Its molecular structure allows it to fit into active sites, altering the function or inhibiting the activity of these biological molecules. Pathways affected might include signal transduction, metabolic processes, or DNA replication.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Compared to other compounds in the benzo[f][1,4]oxazepinone family, 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one stands out due to the presence of the bromine atom, which influences its reactivity and biological activity.
List of Similar Compounds
7-Chloro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
7-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
7-Iodo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Eigenschaften
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-1-2-8-7(5-6)9(12)11-3-4-13-8/h1-2,5H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPNIBLOOMKHQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733648 | |
| Record name | 7-Bromo-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5755-05-5 | |
| Record name | 7-Bromo-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B1526675.png)

![1-Ethyl-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine](/img/structure/B1526679.png)

![6-bromo-1-tert-butyl-2-ethoxy-2-methyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B1526682.png)


![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1526687.png)

![(3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-5-methylhexanoic acid](/img/structure/B1526692.png)

![Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate](/img/structure/B1526696.png)

